molecular formula C14H18N2O2 B3919498 N-benzyl-N'-cyclopentylethanediamide

N-benzyl-N'-cyclopentylethanediamide

Cat. No.: B3919498
M. Wt: 246.30 g/mol
InChI Key: KBMBWHSHSYXLAG-UHFFFAOYSA-N
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Description

N-Benzyl-N'-cyclopentylethanediamide is a diamide compound characterized by a central ethanediamide backbone (NH-CO-CO-NH) substituted with a benzyl group on one nitrogen and a cyclopentyl group on the other. This structure confers unique physicochemical properties, such as moderate lipophilicity due to the cyclopentyl moiety and aromatic interactions from the benzyl group.

Properties

IUPAC Name

N-benzyl-N'-cyclopentyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c17-13(14(18)16-12-8-4-5-9-12)15-10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBMBWHSHSYXLAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

N-Benzyl-N'-Phenylethanediamide Derivatives

Compounds like (2E)-N-Benzyl-N'-phenylbut-2-enediamide () share the N-benzyl group but differ in backbone structure (but-2-enediamide vs. ethanediamide) and substituents (phenyl vs. cyclopentyl). The extended conjugated system in but-2-enediamides may enhance planarity and intermolecular interactions, whereas the ethanediamide backbone in the target compound offers flexibility.

N-(1,3-Benzodioxol-5-ylmethyl)-N′-Phenylethanediamide

This analog () replaces the cyclopentyl group with a benzodioxole moiety. However, the bulky cyclopentyl group in the target compound may confer better metabolic stability .

N,N'-Dibenzylethanediamide Derivatives

Benzathine benzylpenicillin () contains a dibenzylethylenediamine salt structure.

Data Table: Key Properties of Selected Diamides

Compound Name Backbone Substituents Biological Activity Solubility Synthesis Yield
N-Benzyl-N'-cyclopentylethanediamide Ethanediamide Benzyl, Cyclopentyl Not reported (inferred) Moderate (DCM) 50–70% (est.)
(2E)-N-Benzyl-N'-phenylbut-2-enediamide But-2-enediamide Benzyl, Phenyl Antifungal (moderate) Low (aqueous) 32–90%
N-(1,3-Benzodioxol-5-ylmethyl)-N′-phenylethanediamide Ethanediamide Benzodioxolyl, Phenyl Not reported High (polar solvents) 60–85%
N,N'-Diacetyl-1,4-phenylenediamine Diacetamide Acetyl, Phenyl Lab use (non-biological) High (DMF) 75–90%

Q & A

Basic Research Questions

Q. What are the recommended synthetic protocols for N-benzyl-N'-cyclopentylethanediamide, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via a two-step condensation reaction. First, cyclopentylamine is reacted with ethyl oxalate under reflux in anhydrous ethanol to form the cyclopentyl oxamide intermediate. Second, benzyl bromide is introduced under basic conditions (e.g., K₂CO₃) to alkylate the free amine. Yield optimization (typically 65–75%) depends on stoichiometric control of benzyl bromide and temperature modulation (60–80°C) to minimize side products like over-alkylated species . Purity is confirmed via HPLC (C18 column, acetonitrile/water gradient) and ¹H NMR (characteristic peaks: δ 7.3–7.5 ppm for benzyl aromatic protons, δ 3.8–4.1 ppm for CH₂ groups) .

Q. How is the structural integrity of this compound validated in synthetic batches?

  • Methodological Answer : Structural validation combines spectroscopic and chromatographic techniques:

  • ¹³C NMR : Confirms carbonyl groups (δ 165–170 ppm) and cyclopentyl sp³ carbons (δ 25–35 ppm).
  • IR Spectroscopy : Amide I and II bands (~1650 cm⁻¹ and ~1550 cm⁻¹) verify the diamide backbone.
  • Mass Spectrometry (HRMS) : Molecular ion [M+H]⁺ matches theoretical mass (e.g., C₁₆H₂₁N₂O₂: 281.1625 Da).
    Discrepancies in data require re-evaluation of reaction quenching or purification steps (e.g., silica gel chromatography) .

Q. What in vitro assays are suitable for preliminary biological screening of this compound?

  • Methodological Answer : Initial screening focuses on enzyme inhibition or receptor binding:

  • Enzyme Assays : Use fluorescence-based kits (e.g., proteases) with IC₅₀ determination via dose-response curves.
  • Cell Viability (MTT Assay) : Test cytotoxicity in HEK-293 or HeLa cells at 1–100 µM concentrations.
  • Anti-inflammatory Potential : Measure TNF-α/IL-6 suppression in LPS-stimulated macrophages (ELISA).
    Positive controls (e.g., dexamethasone) and solvent controls (DMSO ≤0.1%) are critical .

Advanced Research Questions

Q. How can synthetic routes be optimized to resolve low yields in N-alkylation steps?

  • Methodological Answer : Low yields often stem from competing hydrolysis or steric hindrance. Strategies include:

  • Microwave-Assisted Synthesis : Reduces reaction time (20–30 minutes vs. 12 hours) and improves selectivity.
  • Phase-Transfer Catalysis : Use tetrabutylammonium bromide (TBAB) to enhance benzyl bromide reactivity.
  • Protection/Deprotection : Temporarily protect the cyclopentylamine with Boc groups before alkylation.
    Post-reaction analysis via TLC and GC-MS identifies unreacted starting materials .

Q. How should contradictory bioactivity data (e.g., IC₅₀ variability) be analyzed across independent studies?

  • Methodological Answer : Discrepancies may arise from assay conditions or compound stability:

  • Assay Replication : Standardize protocols (e.g., ATP concentration in kinase assays) and use internal controls.
  • Solubility Checks : Verify compound solubility in assay buffers via dynamic light scattering (DLS).
  • Metabolic Stability : Test if liver microsomes degrade the compound, altering effective concentrations.
    Cross-validation with orthogonal assays (e.g., SPR for binding affinity) resolves mechanistic ambiguities .

Q. What computational methods predict the compound’s binding modes to biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions:

  • Target Selection : Prioritize proteins with hydrophobic pockets (e.g., cyclooxygenase-2) due to the compound’s benzyl/cyclopentyl motifs.
  • Free Energy Calculations : Use MM-PBSA to estimate binding energies, correlating with experimental IC₅₀ values.
  • Pharmacophore Mapping : Identify critical H-bond acceptors (amide oxygens) and hydrophobic regions.
    Experimental validation via mutagenesis (e.g., Ala-scanning) confirms predicted binding residues .

Q. How can scalability challenges in multi-gram synthesis be addressed without compromising purity?

  • Methodological Answer : Scale-up hurdles include exothermic reactions and purification bottlenecks. Solutions:

  • Flow Chemistry : Enables continuous synthesis with precise temperature control.
  • Crystallization Optimization : Use solvent mixtures (e.g., ethyl acetate/hexane) to improve crystal yield.
  • In-line Analytics : Implement PAT (Process Analytical Technology) for real-time HPLC monitoring.
    Pilot batches (10–50 g) require rigorous impurity profiling (LC-MS/MS) .

Data Analysis and Reporting

Q. What statistical approaches are recommended for dose-response studies involving this compound?

  • Methodological Answer : Use nonlinear regression (GraphPad Prism) to fit sigmoidal curves:

  • Four-Parameter Logistic Model : Estimates Hill slope, EC₅₀, and efficacy (R² ≥ 0.95).
  • Outlier Detection : Apply Grubbs’ test (α = 0.05) to exclude aberrant data points.
  • Bootstrap Analysis : Generates 95% confidence intervals for EC₅₀ values.
    Report data with SEM and replicate numbers (n ≥ 3) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-benzyl-N'-cyclopentylethanediamide
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